Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate

Descripción

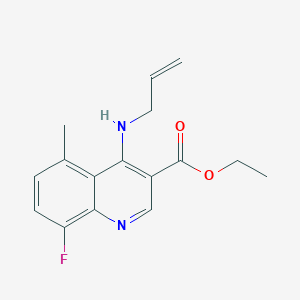

Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate is a synthetic quinoline derivative characterized by distinct substituents at positions 3, 4, 5, and 8 of the quinoline core. The compound features:

- Ethyl carboxylate at position 3 (ester group).

- Allylamino (-NH-CH₂-CH=CH₂) at position 4.

- Methyl (-CH₃) at position 5.

- Fluoro (-F) at position 7.

Propiedades

IUPAC Name |

ethyl 8-fluoro-5-methyl-4-(prop-2-enylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-4-8-18-14-11(16(20)21-5-2)9-19-15-12(17)7-6-10(3)13(14)15/h4,6-7,9H,1,5,8H2,2-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVNGQOMAIJSRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)C)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the allylamino group, the fluorine atom, and the ethyl ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an antimicrobial and antiviral agent.

Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, in the case of its potential antimalarial activity, it may interfere with the parasite’s ability to replicate and survive.

Comparación Con Compuestos Similares

Comparison with Similar Quinolinecarboxylate Derivatives

The compound is compared below with structurally related quinolinecarboxylates from the evidence, focusing on substituent effects, molecular properties, and inferred activities.

Substituent Analysis and Molecular Properties

Table 1: Structural and Molecular Comparison

Key Findings from Structural Comparisons

Position 4: Allylamino vs. Hydroxy/Chloro

Position 8: Fluoro vs. Bromo

- Target Compound : The fluoro substituent at position 8 offers high electronegativity and small atomic radius, improving metabolic stability and membrane permeability compared to bulkier halogens like bromine .

- Evidence-Based Analogs : Bromine (e.g., in CAS 35975-57-6) increases molecular weight and may influence π-π stacking in protein binding .

Position 5: Methyl vs. Chloro

Ethyl Carboxylate at Position 3

- The ethyl ester group is conserved across all compared compounds, suggesting its role in improving solubility and serving as a synthetic handle for further derivatization .

Actividad Biológica

Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring. The presence of an allylamino group and a fluorine atom enhances its biological activity, making it a valuable candidate for drug development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways related to cancer progression .

- Antimicrobial Activity : The quinoline structure is known for its antimicrobial properties, acting against a range of pathogens by disrupting their cellular processes .

- Antitumor Effects : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, potentially through caspase-dependent pathways .

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antibacterial activity. In vitro studies showed that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antitumor Activity

In vivo studies on murine models have indicated that the compound possesses antitumor properties. It was observed to significantly reduce tumor size in xenograft models of breast cancer, suggesting its potential as a chemotherapeutic agent.

- Study Design : Mice were treated with varying doses of the compound over four weeks.

- Results : Tumor volume decreased by approximately 50% in treated groups compared to controls.

Mechanistic Insights

The compound's mechanism was further elucidated through biochemical assays, revealing that it inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. This effect correlates with increased expression of p21 and decreased levels of cyclin D1.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate, and how is regioselectivity achieved in nucleophilic addition reactions?

- Methodological Answer : The compound can be synthesized via site-selective nucleophilic addition and cyclocondensation reactions. For example, α-acetyl-N-arylhydrazonoyl chlorides react with 7,8-diaminoquinoline intermediates in ethanol with triethylamine, which acts as a base to deprotonate intermediates and stabilize reactive species. Regioselectivity is controlled by steric and electronic factors at the quinoline's 4-position, favoring allylamino group addition over competing sites .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, fluoro substituents at ~1200–1100 cm⁻¹).

- NMR : H and C NMR confirm substituent positions (e.g., allylamino proton signals at δ 5.5–6.0 ppm, methyl group at δ 2.5 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- X-ray Crystallography (if applicable): Resolves crystal packing influenced by C–H⋯O/F hydrogen bonds .

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Handling : Use gloves, lab coats, and eye protection. Avoid inhalation of dust; work in a fume hood.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Monitor for moisture ingress .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of quinoline-3-carboxylate derivatives?

- Methodological Answer : X-ray diffraction studies reveal that C–H⋯O and C–H⋯F hydrogen bonds dominate packing arrangements. For example, in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, the hydroxyl group forms a hydrogen bond with the ester carbonyl, stabilizing a planar conformation. Fluorine’s electronegativity enhances dipole interactions, affecting solubility and melting points .

Q. What contradictions exist in reported synthetic yields for similar quinolone derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Yields for analogous compounds vary due to:

- Reagent Ratios : Excess α-acetyl-N-arylhydrazonoyl chloride (1.2–1.5 eq.) improves conversion but may increase byproducts.

- Solvent Choice : Ethanol vs. DMF affects reaction rates; ethanol minimizes side reactions but slows kinetics.

- Catalysis : Triethylamine (10 mol%) accelerates nucleophilic addition but may require strict pH control.

- Temperature : Reactions at 60–80°C balance speed and decomposition risks. Optimization via Design of Experiments (DoE) is recommended .

Q. How can computational methods predict the bioactivity or reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic regions (e.g., fluoro and ester groups as electron-withdrawing).

- Molecular Docking : Screens interactions with biological targets (e.g., bacterial DNA gyrase for antibacterial activity).

- QSAR Models : Correlate substituent effects (e.g., allylamino’s hydrophobicity) with observed bioactivity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Regioselectivity Loss : At scale, mixing inefficiencies may reduce site-specific reactions. Use flow chemistry for precise reagent control.

- Purification : Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures).

- Byproduct Formation : Monitor intermediates via inline FTIR or HPLC to adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.